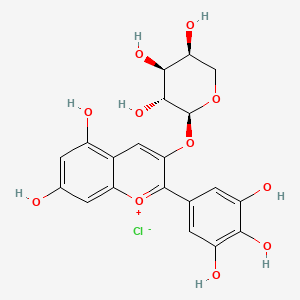
Delphinidin-3-O-arabinoside chloride
概要
説明
Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is known for its vibrant purple color and is commonly found in berries, eggplants, and red wine. Anthocyanins like this compound are water-soluble and contribute to the coloration of plant tissues. They are also known for their antioxidant properties and potential health benefits .
作用機序
Delphinidin-3-o-arabinoside, also known as UNII-8KIE206XHA, is a bioactive compound that belongs to the anthocyanidins class . It is responsible for the purple-colored pigment found in various plants such as berries, eggplant, roselle, and wine .
Target of Action
Delphinidin-3-o-arabinoside primarily targets reactive oxygen species (ROS), acting as a potent antioxidant . It also inhibits the activities of VEGFR-2 and the phosphorylation of the p42/44 mitogen-activated protein (MAP) kinase pathway .
Mode of Action
The compound’s mode of action is characterized by its ability to scavenge ROS due to the presence of numerous electron donor atoms . It also inhibits VEGF-induced endothelial cell migration and the morphogenic differentiation of endothelial cells into capillary-like structures in vitro .
Biochemical Pathways
Delphinidin-3-o-arabinoside is involved in the biosynthesis of p-coumaric acid and malonic acid . It is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .
Pharmacokinetics
Delphinidin-3-o-arabinoside is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . It is absorbed, metabolized, and excreted, exhibiting several biological activities through distinct and complex mechanisms .
Result of Action
The compound exhibits several biological activities, including antioxidant, anti-inflammatory, hepatoprotective, antidiabetic, antimicrobial, neuroprotection, anti-adipogenesis, cardiovascular protection, and anticancer effects . It has been shown to exert beneficial effects on gut microbiota .
Action Environment
The action of Delphinidin-3-o-arabinoside can be influenced by environmental factors. For instance, it reduces plasma oxidation and can be deposited in milk and meat, increasing antioxidant activities . Therefore, the reduction of the oxidation of fats and proteins improves shelf-life .
生化学分析
Biochemical Properties
Delphinidin-3-o-arabinoside exhibits several biological activities through distinct and complex mechanisms . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Delphinidin-3-o-arabinoside has been shown to exert beneficial effects on gut microbiota . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces RTK activity and targets the MAPK pathway as well as the activator protein 1 (AP-1) factor .
Molecular Mechanism
Delphinidin-3-o-arabinoside exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it may prevent malignant transformation during the beginning of cancer by altering the expression of phase II antioxidant enzymes via the nuclear-factor-E2-related factor 2/antioxidant response element (Nrf2/ARE) signaling system .
Temporal Effects in Laboratory Settings
The effects of Delphinidin-3-o-arabinoside change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Delphinidin-3-o-arabinoside vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Delphinidin-3-o-arabinoside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Delphinidin-3-o-arabinoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Delphinidin-3-o-arabinoside and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of delphinidin-3-O-arabinoside chloride typically involves the glycosylation of delphinidin with arabinose. This process can be carried out using various glycosyl donors and catalysts. One common method involves the use of arabinose and delphinidin in the presence of an acid catalyst to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as berries and other fruits. The extraction process includes steps like maceration, filtration, and purification to isolate the desired anthocyanin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .
化学反応の分析
Types of Reactions
Delphinidin-3-O-arabinoside chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the anthocyanin to its leuco form, which is colorless.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
科学的研究の応用
Delphinidin-3-O-arabinoside chloride has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in breast and lung cancer cell lines.
Industry: Used in the food and cosmetic industries for its coloring properties and potential health benefits .
類似化合物との比較
Similar Compounds
- Delphinidin-3-O-glucoside
- Delphinidin-3-O-rutinoside
- Delphinidin-3-O-galactoside
- Delphinidin-3-O-sambubioside
Uniqueness
Delphinidin-3-O-arabinoside chloride is unique due to its specific glycosylation with arabinose, which affects its bioavailability and biological activity. Compared to other delphinidin derivatives, it may exhibit different absorption and metabolic profiles, influencing its effectiveness in various applications .
特性
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H/t13-,17-,18+,20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQCUFJAUJKCKH-GOWHUIJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341478 | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171370-55-1 | |
| Record name | Delphinidin 3-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN 3-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KIE206XHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride](/img/structure/B3028139.png)

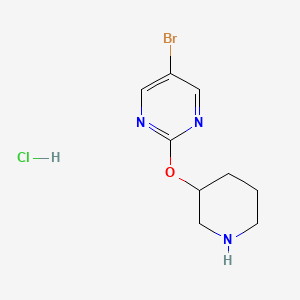


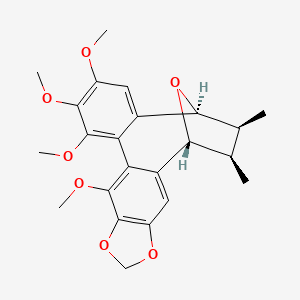
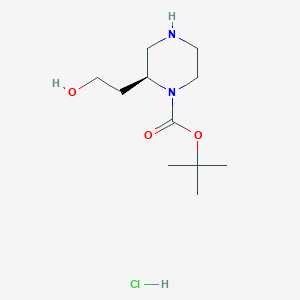
![(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B3028152.png)
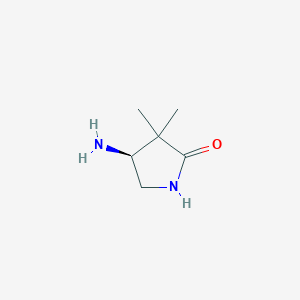

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)

